3-Benzyl-3-methyl-azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methyl-azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition of imines to methylenecyclopropane derivatives, which can be catalyzed by silver or thermal conditions . Another approach involves the aza-Michael addition of heterocyclic amines to α,β-unsaturated esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of azetidine synthesis can be applied. These methods often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methyl-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are often used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-3-methyl-azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-methyl-azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, which can have significant biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-Benzyl-3-methyl-azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique set of properties for various applications .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-benzyl-3-methylazetidine |
InChI |
InChI=1S/C11H15N/c1-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
WRXQYWHXQSTUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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